4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester
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Overview
Description
4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester is a fluorinated organic compound with the molecular formula C6H7F3O2. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is commonly used in organic synthesis and has applications in various fields, including material science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester typically involves the esterification of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid. This reaction is carried out using methanol in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products:
Oxidation: 4,4,4-Trifluoro-3-methyl-but-2-enoic acid.
Reduction: 4,4,4-Trifluoro-3-methyl-but-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, including fluoropolymers and specialty chemicals .
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-3-methyl-but-2-enoic acid
- Methyl 2-(trifluoromethyl)acrylate
- Ethyl 4,4,4-trifluorocrotonate
- 2,2,2-Trifluoroethyl acrylate
Comparison: 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester is unique due to its specific ester functional group and trifluoromethyl substitution, which confer distinct reactivity and stability compared to similar compounds. Its unique properties make it particularly valuable in applications requiring high chemical stability and specific reactivity .
Properties
Molecular Formula |
C6H7F3O2 |
---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
methyl 4,4,4-trifluoro-3-methylbut-2-enoate |
InChI |
InChI=1S/C6H7F3O2/c1-4(6(7,8)9)3-5(10)11-2/h3H,1-2H3 |
InChI Key |
QACWQWDBZADUIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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